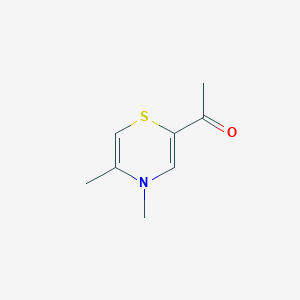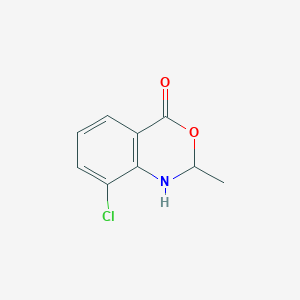![molecular formula C23H37NO4 B14208416 N-[(6R)-4,6-Dimethyldodecanoyl]-L-tyrosine CAS No. 823195-88-6](/img/structure/B14208416.png)
N-[(6R)-4,6-Dimethyldodecanoyl]-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(6R)-4,6-Dimethyldodecanoyl]-L-tyrosine is a synthetic compound that combines a fatty acid chain with an amino acid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6R)-4,6-Dimethyldodecanoyl]-L-tyrosine typically involves the acylation of L-tyrosine with a fatty acid derivative. The reaction is carried out under controlled conditions to ensure the correct stereochemistry. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group of the fatty acid. The reaction is usually performed in an organic solvent such as dichloromethane at low temperatures to prevent racemization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(6R)-4,6-Dimethyldodecanoyl]-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic group of the tyrosine moiety can be oxidized to form quinones.
Reduction: The carbonyl group in the fatty acid chain can be reduced to an alcohol.
Substitution: The hydroxyl group of the tyrosine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of the carbonyl group can produce alcohols.
Aplicaciones Científicas De Investigación
N-[(6R)-4,6-Dimethyldodecanoyl]-L-tyrosine has several applications in scientific research:
Chemistry: Used as a model compound to study acylation reactions and stereochemistry.
Biology: Investigated for its potential role in modifying protein functions through acylation.
Medicine: Explored for its potential as a drug delivery agent due to its amphiphilic nature.
Industry: Utilized in the development of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism by which N-[(6R)-4,6-Dimethyldodecanoyl]-L-tyrosine exerts its effects involves its ability to interact with biological membranes and proteins. The fatty acid chain allows it to integrate into lipid bilayers, while the tyrosine moiety can interact with protein active sites. This dual functionality enables it to modulate membrane properties and protein activities, potentially affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(6R)-4,6-Dimethyldodecanoyl]-L-phenylalanine
- N-[(6R)-4,6-Dimethyldodecanoyl]-L-tryptophan
Uniqueness
N-[(6R)-4,6-Dimethyldodecanoyl]-L-tyrosine is unique due to the presence of the phenolic hydroxyl group in the tyrosine moiety, which can participate in additional hydrogen bonding and redox reactions compared to its analogs. This makes it particularly interesting for applications requiring specific interactions with proteins and membranes.
Propiedades
Número CAS |
823195-88-6 |
|---|---|
Fórmula molecular |
C23H37NO4 |
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(6R)-4,6-dimethyldodecanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C23H37NO4/c1-4-5-6-7-8-17(2)15-18(3)9-14-22(26)24-21(23(27)28)16-19-10-12-20(25)13-11-19/h10-13,17-18,21,25H,4-9,14-16H2,1-3H3,(H,24,26)(H,27,28)/t17-,18?,21+/m1/s1 |
Clave InChI |
ZVHDXRWVMYGECP-WFYHXULLSA-N |
SMILES isomérico |
CCCCCC[C@@H](C)CC(C)CCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
SMILES canónico |
CCCCCCC(C)CC(C)CCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


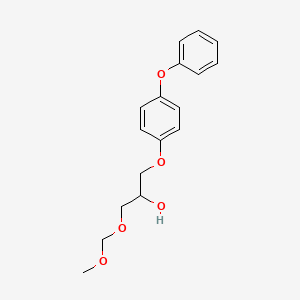

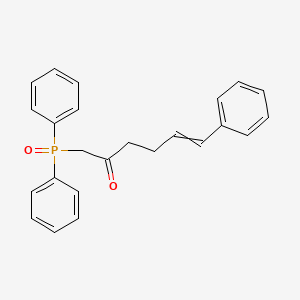
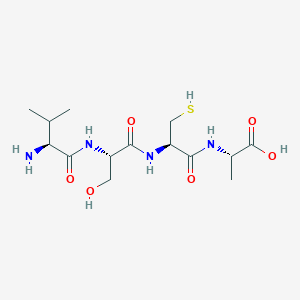
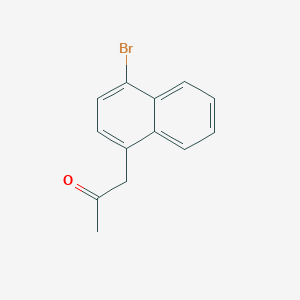
![Methyl 6-[(2-methoxyethoxy)methoxy]hex-2-ynoate](/img/structure/B14208375.png)
![2-[(3-Acetylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B14208394.png)
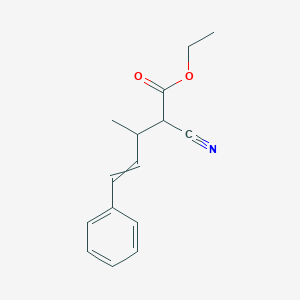
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-threonylglycine](/img/structure/B14208405.png)

![Piperidine, 1-[(3-chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)phenoxy]-](/img/structure/B14208413.png)

